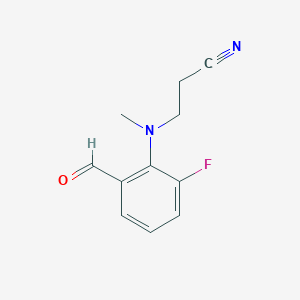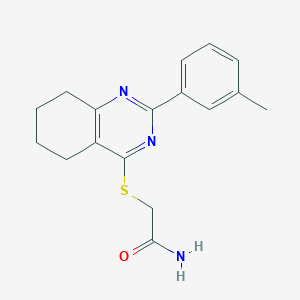
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile, also known as FMN, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMN is a fluorescent probe that is commonly used to study protein-protein interactions, enzymatic activity, and cellular signaling pathways.
科学研究应用
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study protein-protein interactions and enzymatic activity. 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile can also be used to study cellular signaling pathways, such as the regulation of intracellular calcium levels. Additionally, 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile has been used in the development of biosensors for the detection of various analytes, including glucose and hydrogen peroxide.
作用机制
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile works by binding to specific proteins or enzymes and emitting fluorescence when excited by light. The fluorescence intensity of 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile is directly proportional to the amount of protein or enzyme present, making it an excellent tool for quantifying protein-protein interactions and enzymatic activity. 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile can also be used to monitor changes in intracellular calcium levels, as it binds to calcium ions and emits fluorescence when calcium levels increase.
Biochemical and Physiological Effects:
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is commonly used in vitro experiments.
实验室实验的优点和局限性
One of the main advantages of 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile is its high sensitivity and specificity for protein-protein interactions and enzymatic activity. It is also a non-toxic compound that can be used in vitro without harming living organisms. However, 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile has some limitations, including its limited photostability, which can affect the accuracy of fluorescence measurements over time. Additionally, 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile is not suitable for in vivo experiments, as it cannot penetrate cell membranes.
未来方向
There are several future directions for the use of 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile in scientific research. One potential application is the development of biosensors for the detection of specific analytes in living organisms. Another potential direction is the use of 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile in the development of new drugs for the treatment of various diseases. Additionally, 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile could be used in the development of new imaging techniques for the visualization of cellular signaling pathways. Overall, 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile has the potential to be a valuable tool for scientific research in the future.
合成方法
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile can be synthesized through a multi-step process that involves the reaction of 2-fluoro-6-nitroaniline with acetylacetone to form 2-fluoro-6-formyl-N-methylaniline. This intermediate is then reacted with acetonitrile and potassium carbonate to form 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile. The final product can be purified using column chromatography.
属性
IUPAC Name |
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-14(7-3-6-13)11-9(8-15)4-2-5-10(11)12/h2,4-5,8H,3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFXCPMUSOLRRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=C(C=CC=C1F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)





![3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B6635849.png)

![N-(2-methoxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B6635868.png)
![3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde](/img/structure/B6635877.png)

![2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid](/img/structure/B6635885.png)
![2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid](/img/structure/B6635893.png)